molecular formula C9H12N2O B13535729 n-(2-Aminobenzyl)acetamide

n-(2-Aminobenzyl)acetamide

Cat. No.: B13535729
M. Wt: 164.20 g/mol
InChI Key: OOCATJSPXLMKQT-UHFFFAOYSA-N
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Description

n-(2-Aminobenzyl)acetamide is a chemical building block of interest in synthetic organic and medicinal chemistry research. This compound features both a primary amine and an acetamide functional group on a benzyl scaffold, making it a versatile intermediate for the construction of more complex molecules. As a derivative of ortho-phenylenediamine, its structure suggests potential utility in heterocyclic synthesis, similar to its isomer 2-aminoacetanilide, which is a known precursor for synthesizing benzimidazole cores . Benzimidazole derivatives are a significant class of nitrogen-containing heterocycles with a wide range of researched biological activities. Researchers may employ this compound in the development of novel pharmaceutical compounds, dyes, and pigments. It can serve as a key starting material in metal-catalyzed cyclization reactions and for the preparation of various azodyes. This product is intended for research purposes as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting, following their institution's safety protocols.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-[(2-aminophenyl)methyl]acetamide

InChI

InChI=1S/C9H12N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6,10H2,1H3,(H,11,12)

InChI Key

OOCATJSPXLMKQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(2-Aminobenzyl)acetamide

Four-Step Synthetic Route from 2-Nitrobenzaldehyde

A well-documented and efficient method for preparing this compound derivatives involves a four-step synthesis starting from 2-nitrobenzaldehyde. This method was detailed in a recent 2024 study published in Arkivoc, which reported the synthesis of novel acetamidobenzanilide derivatives, including this compound analogs.

Step 1: Reductive Amination of 2-Nitrobenzaldehyde
  • Reaction: 2-Nitrobenzaldehyde undergoes reductive amination with aniline derivatives.
  • Reagents: Sodium borohydride (NaBH4) as the reducing agent.
  • Outcome: Formation of N-(2-nitrobenzyl)anilines in very good yields.
  • Conditions: Standard reductive amination conditions, typically in a suitable solvent such as methanol or ethanol.
Step 2: Amidation with Acetyl Chloride
  • Reaction: The N-(2-nitrobenzyl)anilines are treated with acetyl chloride.
  • Reagents: Acetyl chloride and triethylamine (TEA) as a base.
  • Solvent: Toluene.
  • Conditions: Reflux for 2 to 24 hours.
  • Outcome: Formation of N-phenyl-N-(2-nitrobenzyl)acetamides with excellent yields.
Step 3: Reduction of Nitro Group to Amino Group
  • Reaction: Reduction of the nitro group to an amino group.
  • Reagents: Iron powder and ammonium chloride in ethanol-water mixture.
  • Conditions: Reflux until completion.
  • Outcome: Formation of N-phenyl-N-(2-aminobenzyl)acetamides.
  • Purification: Silica gel column chromatography.
Step 4: Benzoylation (Optional for Derivative Synthesis)
  • Reaction: Amino group benzoylation using benzoyl chlorides.
  • Reagents: Benzoyl chloride and TEA.
  • Solvent: Toluene.
  • Conditions: Heating at 110 °C.
  • Outcome: Formation of N-(2-[N’-phenyl-N’-acetamidomethyl])benzanilide derivatives.
  • Yields: Good to very good, with some variations depending on substituents.
Summary Table of Yields for Four-Step Synthesis
Compound ID Substituent (R1) Substituent (R2) Overall Yield (%)
5a p-Br H 47
5b o-Cl H Data not specified
... ... ... ...

Note: The table above is a partial representation; full data includes 18 analogs with various substituents.

Alternative Synthetic Routes from Related Patents

While the above method is direct for this compound derivatives, related compounds have been synthesized through alternative routes involving haloacetylation, azidation, and reduction steps, as described in US patent US7094928B2.

  • Step (a): Reaction of substituted bromo ethanone with hexamine to form amino ethanone intermediates.
  • Step (b): Acylation with haloacetyl chloride and sodium acetate to produce chloroacetamide derivatives.
  • Step (c): Nucleophilic azidation with sodium azide.
  • Step (d): Selective reduction of the carbonyl group using sodium borohydride.
  • Step (e): Reduction of the azide group with stannous chloride to yield the amino acetamide.

This multi-step process is more complex and tailored for specific substituted amino acetamides but illustrates the versatility of synthetic approaches for related compounds.

Use of Protecting Groups and Coupling Reagents

Another method involves the use of protecting groups such as benzyl carbamate (CBZ) during the synthesis of amino acetamide derivatives, as described in European patent EP2621894B1.

  • Coupling of protected amines with acylating agents in the presence of bases.
  • Subsequent hydrogenolysis to remove protecting groups.
  • Optional salt formation for purification and stability.

This method is more specialized and often used in pharmaceutical intermediate synthesis.

Analysis of Preparation Methods

Efficiency and Yields

  • The four-step reductive amination and amidation route from 2-nitrobenzaldehyde provides good to excellent yields (typically 40-70% overall), with straightforward purification steps.
  • The use of common reagents such as NaBH4, acetyl chloride, and iron powder makes this method accessible and scalable.
  • Variations in substituents on the aromatic ring affect yields and properties, with electron-withdrawing groups sometimes lowering yields during benzoylation.

Structural Characterization and Atropisomerism

  • Characterization by 1H and 13C NMR confirms the structure of the products.
  • Some derivatives exhibit atropisomerism due to restricted rotation around the C-N bond, evidenced by split signals in NMR spectra.
  • Elemental analysis supports purity and composition.

Practical Considerations

  • The reduction of nitro to amino groups using iron powder is a mild and cost-effective method compared to catalytic hydrogenation.
  • Amidation under reflux in toluene requires careful temperature control to optimize reaction time and yield.
  • Purification by silica gel chromatography is standard but may require optimization for scale-up.

Chemical Reactions Analysis

Types of Reactions: n-(2-Aminobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

N-(2-Aminophenyl)acetamide, also known as 2-Aminoacetanilide, is a chemical compound with diverse applications, primarily in the pharmaceutical and dye industries . It serves as a crucial synthetic intermediate in heterocyclic and aromatic synthesis .

Chemical Properties
2-Aminoacetanilide is an amino derivative of acetanilide and an ortho-isomer of aminoacetanilide .

Synthesis
2-Aminoacetanilide can be synthesized by catalytic hydrogenation of 2-nitroacetanilide using 10% Pd/C .

Applications

1. Pharmaceutical Industry

  • Histone Deacetylase (HDAC) Inhibitors: N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], a derivative of 2-Aminoacetanilide, is an antitumor cytostatic agent. It acts as an HDAC inhibitor, causing histone hyperacetylation in living cells .
  • Synthesis of 2-Methylbenzimidazole: 2-Aminoacetanilide is a starting material for the synthesis of 2-methylbenzimidazole .
  • CFTR Inhibitors: It is also used in the synthesis of N-(2-(1,3-Dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidin-6(2H)-yl)phenyl)-5-methylfuran-2-carboxamide, a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor .

2. Dye and Pigment Industry

  • Azobenzothiazole Dyes: 2-Aminoacetanilide is utilized as a precursor in the production of azobenzothiazole dyes, such as N-[2-(6-nitrobenzothiazol-2-ylazo)phenyl]acetamide and N-[2-(benzothiazol-2-ylazo)phenyl]acetamide .

3. Organic Synthesis

  • Palladium-Catalyzed Ortho-Arylation: N-(2-Aminophenyl)acetamide is employed as a directing group in palladium-catalyzed, selective, monoarylation of ortho-C-H bonds of benzamides with aryl/heteroaryl iodides . This method facilitates the synthesis of biaryl amide derivatives and can be further transformed into bioactive natural products like urolithin B, urolithin M6, and urolithin M7 .
  • Synthesis of N-(2-[N’-phenyl-N’-acetamidomethyl])benzanilide Derivatives: Used in the synthesis of N-(2-[N’-phenyl-N’-acetamidomethyl])benzanilide derivatives, which are being explored as potential trypanocidal agents .

Mechanism of Action

The mechanism of action of n-(2-Aminobenzyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can participate in hydrophobic interactions, further modulating the activity of the compound.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-aminobenzyl group in this compound provides a balance of aromaticity and polarity, contrasting with N-(3-chlorophenyl)-2,2,2-trichloroacetamide, where electron-withdrawing substituents enhance crystallinity but reduce solubility .
  • Solubility: Linear alkyl chains (e.g., N-(6-aminohexyl)acetamide) improve water solubility compared to aromatic substitutions, which are more lipophilic .
  • Bioactivity: Pyridazinone-containing acetamides (e.g., FPR2 agonists) demonstrate receptor-specific activity, suggesting that this compound could be tailored for targeted therapies with structural optimization .

Pharmacological and Functional Comparisons

Antimicrobial Activity

  • Phenoxy Acetamides: Derivatives like N-(3,5-difluorophenyl)acetamide exhibit gram-positive antibacterial activity due to sulfonyl-piperazine motifs . In contrast, this compound’s primary amine may enable broader hydrogen bonding with microbial targets.
  • Chalcone-Acetamide Hybrids: Compounds such as N-(thiazol-2-yl)acetamide show antifungal activity, highlighting the role of heterocyclic substituents . The 2-aminobenzyl group could similarly enhance interactions with fungal enzymes.

Anti-Cancer Potential

  • Quinazoline-Sulfonyl Acetamides: Derivatives like N-(4-methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide inhibit cancer cell lines (e.g., HCT-1, MCF-7) via kinase inhibition . The aromatic amine in this compound may facilitate DNA intercalation or topoisomerase inhibition.

Receptor Binding

  • Pyridazinone Derivatives: Substituents like 4-methoxybenzyl in N-(4-Bromophenyl)acetamide confer FPR2 selectivity, whereas the 2-aminobenzyl group might target serotonin or dopamine receptors due to structural similarity to benzylamine derivatives .

Biological Activity

N-(2-Aminobenzyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound, including its antimicrobial, anticonvulsant, and enzyme inhibition properties, supported by various research findings and case studies.

1. Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains.

  • Antibacterial Studies : A series of substituted acetamide derivatives were synthesized and tested for antibacterial activity. Notably, compounds such as 2b and 2i demonstrated significant antibacterial effects against E. coli, S. typhi, S. aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like levofloxacin .
  • Fungal Activity : In another study, the biological activity of synthesized compounds was evaluated against five fungal species, revealing that certain derivatives exhibited potent antifungal properties .
CompoundBacterial StrainMIC (µg/mL)Comparison
2bE. coli< 25Better than levofloxacin
2iS. aureus< 50Comparable to levofloxacin
2bBacillus subtilis< 10Superior to levofloxacin

2. Anticonvulsant Activity

Research has indicated that this compound derivatives may possess anticonvulsant properties.

  • Mechanism of Action : Studies have shown that certain derivatives provide protection against maximal electroshock (MES)-induced seizures in animal models. For instance, modifications of the acetamido group have been shown to influence anticonvulsant efficacy; compounds retaining this moiety exhibited significant protective effects compared to those lacking it .
  • Case Study : In a comparative study, derivatives with hydroxy substitutions provided full protection against seizures at doses comparable to established anticonvulsants like phenobarbital .

3. Enzyme Inhibition

This compound has also been investigated for its ability to inhibit key enzymes involved in neurotransmission.

  • Cholinesterase Inhibition : A series of acetamide derivatives were synthesized and evaluated for their ability to inhibit butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. The findings suggested that specific structural modifications could enhance selectivity and potency against BChE, highlighting the therapeutic potential of these compounds in neurodegenerative disorders .

4. Summary of Findings

The biological activities associated with this compound indicate a promising avenue for further research in medicinal chemistry:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticonvulsant : Significant protection against seizures; structure-dependent efficacy.
  • Enzyme Inhibition : Potential for treating neurological disorders through selective inhibition of cholinesterases.

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